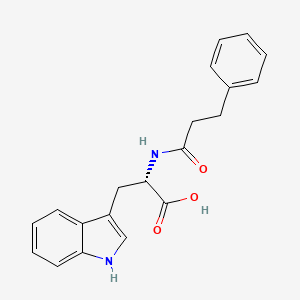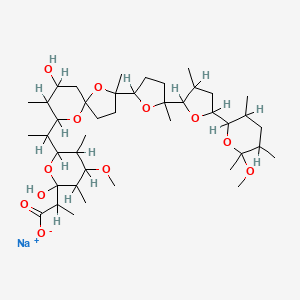
2-Propyl-5-cyclohexylpentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-5-cyclohexylpentanol is an organic compound with the molecular formula C14H28O. It is a type of aliphatic alcohol that features both a propyl group and a cyclohexyl group attached to a pentanol backbone. This compound is known for its use in cosmetic products, particularly as a deodorant and skin conditioning agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-5-cyclohexylpentanol typically involves the reaction of cyclohexylmagnesium bromide with 2-propylpentanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexylmagnesium bromide.
Reaction with 2-Propylpentanal: The prepared cyclohexylmagnesium bromide is then reacted with 2-propylpentanal to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-5-cyclohexylpentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexylpentanone or cyclohexylpentanal.
Reduction: 2-Propyl-5-cyclohexylpentane.
Substitution: 2-Propyl-5-cyclohexylpentyl chloride or bromide.
Applications De Recherche Scientifique
2-Propyl-5-cyclohexylpentanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2-Propyl-5-cyclohexylpentanol involves its interaction with cellular membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-cyclohexylpentanol: Similar structure but with a methyl group instead of a propyl group.
2-Propyl-5-cyclohexylhexanol: Similar structure but with an additional carbon in the backbone.
Cyclohexylmethanol: Lacks the extended carbon chain present in 2-Propyl-5-cyclohexylpentanol.
Uniqueness
This compound is unique due to its specific combination of a propyl group and a cyclohexyl group attached to a pentanol backbone. This structure imparts distinct physicochemical properties, making it particularly effective as a deodorant and skin conditioning agent in cosmetic formulations .
Propriétés
Numéro CAS |
1179975-39-3 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
5-cyclohexyl-2-propylpentan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-7-14(12-15)11-6-10-13-8-4-3-5-9-13/h13-15H,2-12H2,1H3 |
Clé InChI |
XWHAYYKPSVZNCD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCC1CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
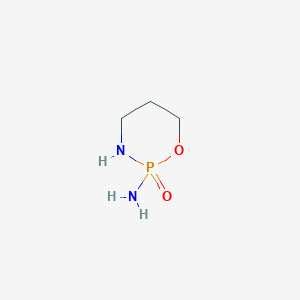
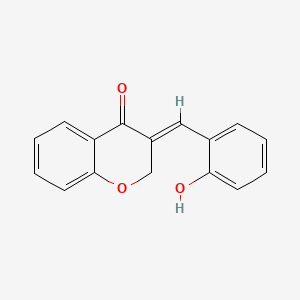
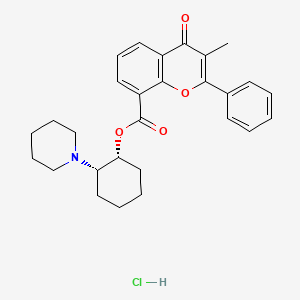

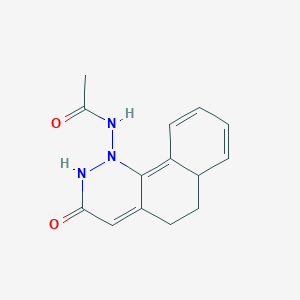
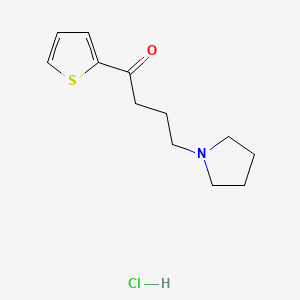
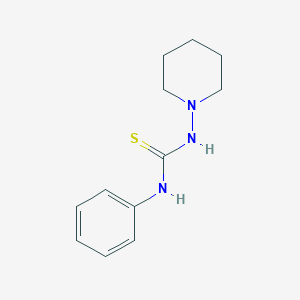


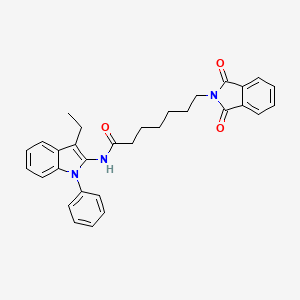
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
